molecular formula C13H24N2O3 B2612337 tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate CAS No. 1368040-61-2

tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate

Cat. No. B2612337
CAS RN: 1368040-61-2
M. Wt: 256.346
InChI Key: LNGPEAVAOLYRPC-UHFFFAOYSA-N
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Description

“tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate” is a chemical compound with the CAS Number: 1368040-61-2 . It has a molecular weight of 256.35 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-10-13(15)4-6-14-7-5-13/h14H,4-10H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Chemical Synthesis and Modification

The compound has also been involved in various chemical synthesis processes. For instance, it has been incorporated in the discovery of novel CCR5 antagonists, where modifications to its template led to the identification of potent series with significant antiviral activities (Yang et al., 2009). Furthermore, the compound has facilitated the synthesis of functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes through one-pot multi-component reactions, emphasizing its role in the development of complex molecular structures (Li et al., 2014). Additionally, the synthesis of both enantiomers of a spirodiamine diester from tert-butyl aspartate, highlighting the versatility of the compound in stereochemical manipulations, has been reported (Almond-Thynne et al., 2018).

Applications in Drug Discovery

In the realm of drug discovery, the compound's derivatives have been identified as potent soluble epoxide hydrolase (sEH) inhibitors and have shown efficacy in treating chronic kidney diseases (Kato et al., 2014). Moreover, innovative spiro scaffolds inspired by bioactive natural products have been synthesized using this compound, demonstrating its potential in the generation of lead compounds for drug development (Jenkins et al., 2009).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-9-17-10-13(15)4-6-14-7-5-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGPEAVAOLYRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368040-61-2
Record name tert-butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate
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